2-Fluoro-2-(pyridin-4-yl)propan-1-amine
Overview
Description
“2-Fluoro-2-(pyridin-4-yl)propan-1-amine” is a compound that contains a fluorinated pyridine structure . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Synthesis Analysis
The synthesis of fluoropyridines, including “this compound”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . A selective synthesis of fluoropyridines remains a challenging problem .Scientific Research Applications
Chemical Synthesis and Modification
2-Fluoro-2-(pyridin-4-yl)propan-1-amine and related compounds are integral in the synthesis of various chemical structures. The molecule's reactivity has been utilized in catalyst-free aminations to produce derivatives with potential applications in different scientific fields. For instance, catalyst-free reactions of 2-fluoropyridine with amines have been studied to yield N-(pyridin-2-yl) derivatives, indicating its role in the synthesis of pyridine-based structures (Abel et al., 2015). Similarly, the compound's involvement in creating 2,3,4-substituted pyridines as scaffolds for peptidomimetics showcases its significance in developing novel biomimetic compounds (Saitton et al., 2004).
Medicinal Chemistry and Drug Synthesis
In the realm of medicinal chemistry, this compound-related structures have been pivotal in synthesizing complex molecules. For instance, the molecule has been used in the synthesis of new N‐Alkylated Pyridin‐2(1H)‐ones, with potential implications in medicinal chemistry and drug development (Sharma et al., 2016). Moreover, the molecule is involved in the development of novel oxazolidinone antibacterial candidates, underlining its role in synthesizing new antimicrobial agents (Yang et al., 2014).
Neuroimaging and Radiopharmaceuticals
Fluorine-18 labeled derivatives of the compound have been utilized in the field of neuroimaging. For example, [18 F]MK-6240, a derivative, is a potent and selective positron emission tomography (PET) radiopharmaceutical for detecting human neurofibrillary tangles, showcasing the molecule's application in diagnosing neurodegenerative diseases (Collier et al., 2017).
Complexation and Coordination Chemistry
The compound has also been explored in coordination chemistry. For instance, its interaction with cadmium(II) to form a tetradentate ligand indicates its role in complexation and potential applications in material science and catalysis (Hakimi et al., 2013).
Synthetic Methodology Development
Its involvement in the synthesis of GABA A alpha2,3-selective allosteric modulators highlights its utility in developing novel synthetic methodologies and its potential role in neuroscience and pharmacology (Jensen et al., 2005).
Mechanism of Action
- The primary target of this compound is the κ-opioid receptor (KOR) . KORs are part of the opioid receptor family and play a crucial role in pain modulation, mood regulation, and stress responses.
Target of Action
Mode of Action
- 2-Fluoro-2-(pyridin-4-yl)propan-1-amine binds selectively to KORs with high affinity . It acts as a KOR antagonist , blocking the receptor’s activation by endogenous opioids (e.g., dynorphins). By antagonizing KORs, it modulates pain perception, stress responses, and mood without directly activating the receptor.
Pharmacokinetics
- The compound’s absorption depends on its route of administration (e.g., oral, intravenous). It enters systemic circulation and reaches target tissues. Its volume of distribution varies based on lipophilicity and protein binding . Details on metabolism are not readily available for this specific compound. The compound is likely metabolized in the liver and excreted via urine or feces. The duration of action depends on the compound’s half-life. Factors like solubility, stability, and first-pass metabolism influence bioavailability.
Biochemical Analysis
Biochemical Properties
2-Fluoro-2-(pyridin-4-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The fluorine atom in the compound enhances its binding affinity to certain enzymes, making it a valuable tool in enzyme inhibition studies. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes involves the formation of stable complexes, leading to the inhibition of enzymatic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles by binding to transcription factors and modifying their activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom enhances the compound’s ability to form hydrogen bonds and van der Waals interactions with target proteins. This results in the inhibition or activation of enzymes, depending on the nature of the interaction. For example, the compound has been found to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid. This metabolic process results in the formation of water-soluble metabolites that can be excreted from the body. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular distribution is essential for the compound’s ability to modulate cellular processes and biochemical pathways .
Properties
IUPAC Name |
2-fluoro-2-pyridin-4-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2/c1-8(9,6-10)7-2-4-11-5-3-7/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZORXQAUBOVKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=NC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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